CID 71419790

Description

To proceed with a comparative analysis, we will adopt a generalized framework for structurally or functionally analogous compounds, leveraging methodologies outlined in the provided evidence.

Properties

CAS No. |

821782-99-4 |

|---|---|

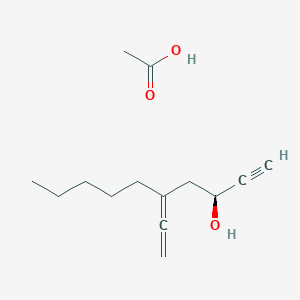

Molecular Formula |

C14H22O3 |

Molecular Weight |

238.32 g/mol |

InChI |

InChI=1S/C12H18O.C2H4O2/c1-4-7-8-9-11(5-2)10-12(13)6-3;1-2(3)4/h3,12-13H,2,4,7-10H2,1H3;1H3,(H,3,4)/t12-;/m1./s1 |

InChI Key |

YDOSRORONLDTGP-UTONKHPSSA-N |

Isomeric SMILES |

CCCCCC(=C=C)C[C@@H](C#C)O.CC(=O)O |

Canonical SMILES |

CCCCCC(=C=C)CC(C#C)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “CID 71419790” involves specific reaction conditions and reagents. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and a mechanical grinding method to achieve C-H alkylation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

The compound “CID 71419790” undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound “CID 71419790” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and drug development.

Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which the compound “CID 71419790” exerts its effects involves specific molecular targets and pathways. It may interact with enzymes or receptors, modulating their activity and influencing biochemical processes. The exact mechanism can vary depending on the context of its application .

Comparison with Similar Compounds

Framework for Comparing CID 71419790 with Similar Compounds

While direct data for CID 71419790 is unavailable, the following framework, derived from the cited studies, can guide comparisons with analogous compounds:

Structural Similarity

Structural comparison is critical for understanding functional and pharmacological properties. For example:

- Example from : Betulin-derived inhibitors (e.g., betulin, CID 72326; betulinic acid, CID 64971) share a triterpenoid backbone but differ in functional groups (e.g., hydroxyl vs. carboxyl groups), impacting solubility and target binding .

- Example from : Oscillatoxin derivatives (e.g., CID 185389 vs. CID 156582093) differ in methyl substitutions, altering steric hindrance and bioactivity .

Hypothetical Table 1: Structural Comparison Framework

| Property | CID 71419790 (Hypothetical) | Betulin (CID 72326) | Oscillatoxin D (CID 101283546) |

|---|---|---|---|

| Core Structure | Undetermined | Triterpenoid | Polyketide |

| Functional Groups | Unknown | -OH, -CH3 | Epoxide, ketone |

| Molecular Weight | N/A | 442.7 g/mol | 580.6 g/mol |

| Key Modifications | N/A | Oxidation at C28 | Methylation at C30 |

Physicochemical and Pharmacokinetic Properties

and emphasize parameters such as solubility, logP, and cytochrome P450 (CYP) interactions. For instance:

- Example from : CAS 7312-10-9 (CID 737737) has a high GI absorption score (0.93) but inhibits CYP1A2, limiting its drug compatibility .

- Example from : CID 57416287 exhibits low BBB permeability (log Kp = -7.66 cm/s) but high aqueous solubility (651 mg/mL), suggesting utility in non-CNS applications .

Challenges and Limitations

The lack of explicit data for CID 71419790 necessitates caution in extrapolating findings from analogous compounds. Key limitations include:

- Structural Ambiguity : Without a confirmed structure, predictions of reactivity or toxicity remain speculative.

- Data Gaps: Parameters like synthetic yield, stability, and in vivo efficacy cannot be inferred.

Recommendations for Future Research

Structural Elucidation : Use techniques like NMR or X-ray crystallography to resolve CID 71419790’s structure.

High-Throughput Screening : Test against targets of interest (e.g., enzymes, receptors) to identify bioactivity.

Comparative Studies : Benchmark against compounds in , and 10 to validate hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.